molecular formula C14H17NO2 B12536543 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- CAS No. 653585-87-6

2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-

Cat. No.: B12536543
CAS No.: 653585-87-6
M. Wt: 231.29 g/mol
InChI Key: WKBONFMDFXSHOA-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is an organic compound that features a cyclopentenone ring substituted with a hydroxymethyl group and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable hydroxymethylating agent in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]carboxyl]-.

    Reduction: Formation of 2-Cyclopenten-1-ol, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is unique due to the presence of both a hydroxymethyl group and a dimethylaminophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

653585-87-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-hydroxymethyl]cyclopent-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-15(2)11-8-6-10(7-9-11)14(17)12-4-3-5-13(12)16/h4,6-9,14,17H,3,5H2,1-2H3

InChI Key

WKBONFMDFXSHOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CCCC2=O)O

Origin of Product

United States

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